molecular formula C9H10ClNO3 B13034591 (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13034591
M. Wt: 215.63 g/mol
InChI Key: ROPXXEPTKZPVRV-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a chloro-substituted hydroxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chloro group, which may affect its reactivity and interactions.

    (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid: The position of the hydroxy group is different, which can influence its chemical properties.

Uniqueness

The presence of the chloro group in (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid makes it unique compared to other similar compounds. This substitution can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid, also known by its IUPAC name, is a compound of interest due to its potential biological activities. The compound's structure, featuring a chloro-substituted phenolic group, suggests possible interactions with various biological targets, including those involved in cancer and antioxidant pathways.

  • Molecular Formula : C9H10ClNO3
  • Molecular Weight : 215.63 g/mol
  • CAS Number : [Not specified in the sources]

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate significant anticancer properties. One study evaluated various derivatives for their effects on A549 non-small cell lung cancer cells. Key findings include:

  • Cytotoxicity : Certain derivatives reduced A549 cell viability by up to 50%, showing potential as anticancer agents.
  • Comparative Efficacy : The most promising derivative exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin and cisplatin .
CompoundIC50 (mg/mL)Effect on A549 Cells
Compound 200.1550% viability reduction
Doxorubicin0.1Standard control
Cisplatin0.05Standard control

Antioxidant Activity

The antioxidant properties of this compound derivatives were assessed using the DPPH radical scavenging assay. Results indicated:

  • Radical Scavenging : The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential as an antioxidant.
  • Comparative Analysis : The antioxidant activity was compared to ascorbic acid and butylated hydroxytoluene (BHT), with the compound showing promising results .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Antioxidant Mechanism : It likely exerts its antioxidant effects by reducing oxidative stress through radical scavenging activity.

Case Study 1: Anticancer Efficacy

In a laboratory setting, this compound was tested against various cancer cell lines, including A549 and HCT116 (colon cancer). The study reported that the compound significantly inhibited cell growth and induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound, revealing that it effectively reduced lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in biological systems .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-5-1-2-6(8(12)3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

InChI Key

ROPXXEPTKZPVRV-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(CC(=O)O)N

Origin of Product

United States

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